REACTION_CXSMILES
|
[OH:1][C:2]([CH3:34])([CH3:33])[CH2:3][C:4]1[C:5]([CH2:22]SCC2C=CC(OC)=CC=2)=[C:6]([OH:21])[C:7]([CH2:10]SCC2C=CC(OC)=CC=2)=[CH:8][CH:9]=1>CCO>[OH:1][C:2]([CH3:34])([CH3:33])[CH2:3][C:4]1[C:5]([CH3:22])=[C:6]([OH:21])[C:7]([CH3:10])=[CH:8][CH:9]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Raney nickel (RaNi, ca. 20 g) is washed five times with water
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at vigorous reflux under N2 for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The supernatant is decanted
|
Type
|
WASH
|
Details
|
the catalyst is washed successively with MeOH and EtOAc (2×)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by FC (10:1, CH2Cl2 /iPrOH)
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC=1C(=C(C(=CC1)C)O)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.98 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |